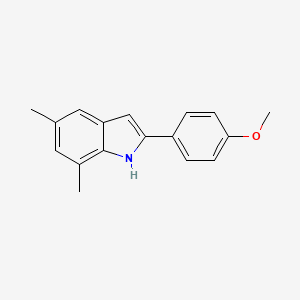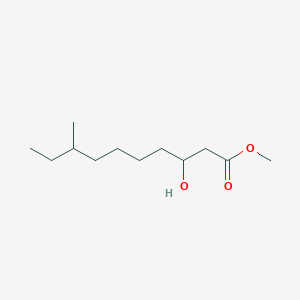
Striatin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Striatin A is a protein that plays a significant role in various cellular processes. It is part of the striatin-interacting phosphatase and kinase (STRIPAK) complex, which is involved in regulating key cellular functions. This compound is known for its involvement in cell signaling, particularly in the cardiovascular system, and has been linked to various diseases, including hypertension and cardiac hypertrophy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Striatin A involves complex biochemical processes. It is typically produced through recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression vector. This vector is then introduced into host cells, such as bacteria or yeast, which express the protein. The protein is subsequently purified using techniques like affinity chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Bioreactors are used to cultivate the host cells, and the protein is harvested and purified through large-scale chromatography systems. The process is optimized to ensure high yield and purity of the protein .
Analyse Chemischer Reaktionen
Types of Reactions: Striatin A undergoes various biochemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its function in cell signaling pathways. Phosphorylation typically occurs at specific amino acid residues, mediated by kinases, while dephosphorylation is carried out by phosphatases .
Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific phosphatase inhibitors for studying dephosphorylation. The reactions are usually carried out under physiological conditions, with appropriate buffers to maintain pH and ionic strength .
Major Products: The major products of these reactions are the phosphorylated or dephosphorylated forms of this compound, which have different functional properties and roles in cellular signaling .
Wissenschaftliche Forschungsanwendungen
Striatin A has a wide range of applications in scientific research:
Chemistry: It is used to study protein-protein interactions and the regulation of phosphatase and kinase activities.
Biology: this compound is involved in cell signaling pathways, making it a valuable tool for understanding cellular processes and disease mechanisms.
Medicine: Research on this compound has implications for cardiovascular diseases, as it plays a role in blood pressure regulation and cardiac hypertrophy
Industry: In biotechnology, this compound is used in the development of therapeutic proteins and as a target for drug discovery
Wirkmechanismus
Striatin A exerts its effects through its role in the STRIPAK complex. It acts as a scaffolding protein, bringing together various components of the complex, including protein phosphatase 2A (PP2A) and kinases. This assembly regulates the activity of these enzymes, influencing cellular processes such as cell growth, migration, and adhesion .
Molecular Targets and Pathways: this compound interacts with several molecular targets, including the mineralocorticoid receptor and endothelial nitric oxide synthase. It is involved in pathways related to cardiovascular function, such as the regulation of blood pressure and vascular responses to dietary sodium intake .
Vergleich Mit ähnlichen Verbindungen
Striatin 3: Involved in similar signaling pathways but has unique roles in neuronal cells.
Striatin 4: Plays a role in immune cell signaling and has been linked to autoimmune diseases
Uniqueness of Striatin A: this compound is unique in its specific involvement in cardiovascular signaling and its regulation of blood pressure and cardiac hypertrophy. Its interactions with the mineralocorticoid receptor and endothelial nitric oxide synthase distinguish it from other striatins .
Eigenschaften
CAS-Nummer |
62744-72-3 |
|---|---|
Molekularformel |
C28H40O8 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
[(1S,2R,5R,10R,14R,16S,17R,20S,21S,22R)-16,21-dihydroxy-14-methoxy-2,5-dimethyl-8-propan-2-yl-15,19,23-trioxahexacyclo[18.2.1.02,10.05,9.013,22.016,21]tricosa-8,12-dien-17-yl] acetate |
InChI |
InChI=1S/C28H40O8/c1-14(2)16-9-10-25(4)11-12-26(5)18(20(16)25)8-7-17-21-22(26)35-24-27(21,30)28(31,36-23(17)32-6)19(13-33-24)34-15(3)29/h7,14,18-19,21-24,30-31H,8-13H2,1-6H3/t18-,19-,21-,22+,23-,24+,25-,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
YOIRZGLRYKSCLR-XIOJRACSSA-N |
Isomerische SMILES |
CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@]([C@@H](CO6)OC(=O)C)(O[C@H]4OC)O)O |
Kanonische SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(CO6)OC(=O)C)(OC4OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517136.png)
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)
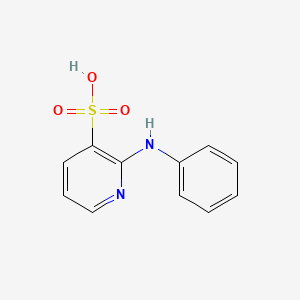
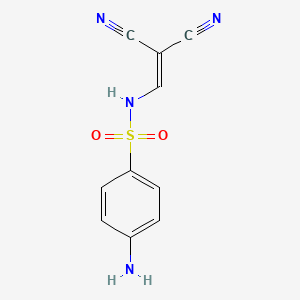
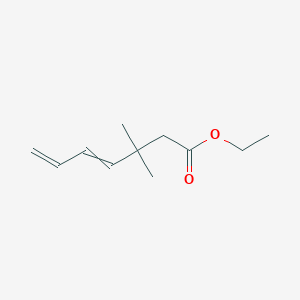


![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)
![N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine](/img/structure/B14517184.png)
![1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14517186.png)
![(5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)
